

An In-depth Technical Guide to Ethyl 5-bromo-2-chloroisonicotinate

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Compound of Interest

Compound Name:	<i>Ethyl 5-bromo-2-chloroisonicotinate</i>
Cat. No.:	B596810

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CAS Number: 1214346-11-8

This technical guide provides a comprehensive overview of **Ethyl 5-bromo-2-chloroisonicotinate**, a halogenated pyridine derivative of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document consolidates available data on its chemical properties, synthesis, and potential applications, presented in a clear and accessible format.

Chemical and Physical Properties

Ethyl 5-bromo-2-chloroisonicotinate is a substituted pyridine compound with the molecular formula $C_8H_7BrClNO_2$.^[1] Its structure features a pyridine ring with bromo, chloro, and ethyl carboxylate substituents, making it a versatile intermediate for further chemical modifications. The key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	264.51 g/mol	[2]
IUPAC Name	ethyl 5-bromo-2-chloropyridine-4-carboxylate	[1]
Synonyms	Ethyl 5-bromo-2-chloroisonicotinate, 5-bromo-2-chloroisonicotinic acid ethyl ester, ethyl 5-bromo-2-chloropyridine-4-carboxylate	[1] [3]
Appearance	Liquid	[2]
Purity	97%, 98%	[2]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[2]
InChI	1S/C8H7BrCINO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3	[2]
InChIKey	YVGLNIDGZXOBSZ-UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)C1=CC(=NC=C1Br)Cl	[1]

Synthesis and Experimental Protocols

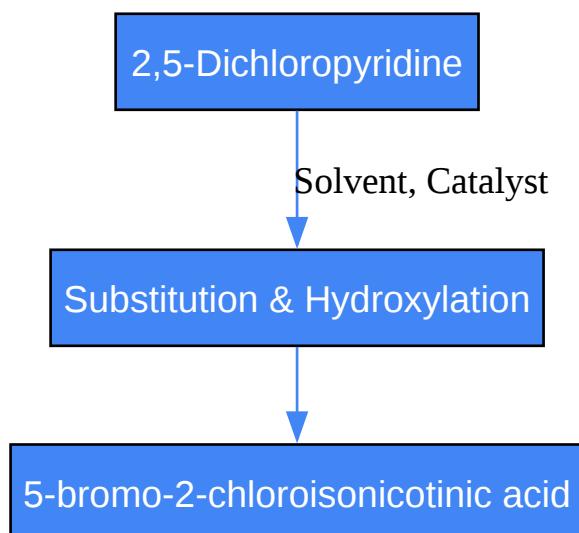
While a specific, detailed experimental protocol for the synthesis of **Ethyl 5-bromo-2-chloroisonicotinate** is not readily available in the public domain, a plausible and commonly employed synthetic route involves the esterification of its corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid. This precursor can be synthesized from 2,5-dichloropyridine. [\[4\]](#) The overall synthetic strategy is outlined below.

General Synthetic Workflow

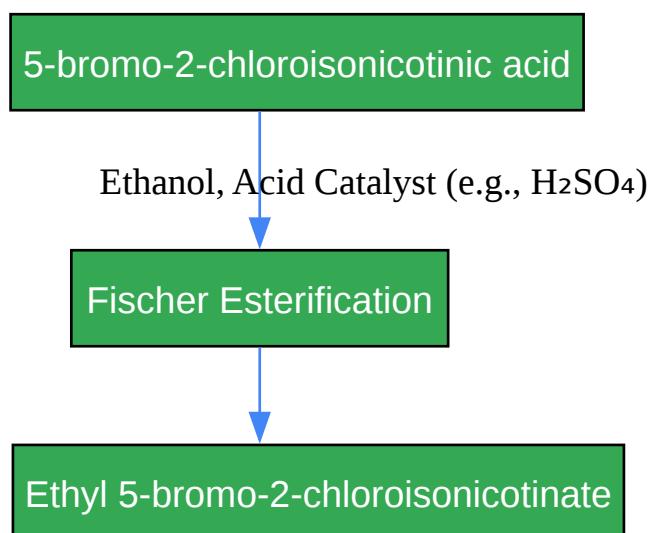
The synthesis can be conceptualized as a two-step process:

- Synthesis of 5-bromo-2-chloroisonicotinic acid: This intermediate is prepared from 2,5-dichloropyridine. The process involves a substitution reaction to introduce the bromo group, followed by hydroxylation to form the carboxylic acid.[4]
- Fischer Esterification: The resulting 5-bromo-2-chloroisonicotinic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product, **Ethyl 5-bromo-2-chloroisonicotinate**.[5][6]

Step 1: Synthesis of Precursor



Step 2: Esterification



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Caption: Generalized two-step synthesis of **Ethyl 5-bromo-2-chloroisonicotinate**.

Experimental Protocol: Fischer Esterification (Generalized)

This protocol is a generalized procedure based on the standard Fischer esterification reaction and procedures for similar compounds.[\[6\]](#)[\[7\]](#)

Materials:

- 5-bromo-2-chloroisonicotinic acid
- Anhydrous ethanol (large excess)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

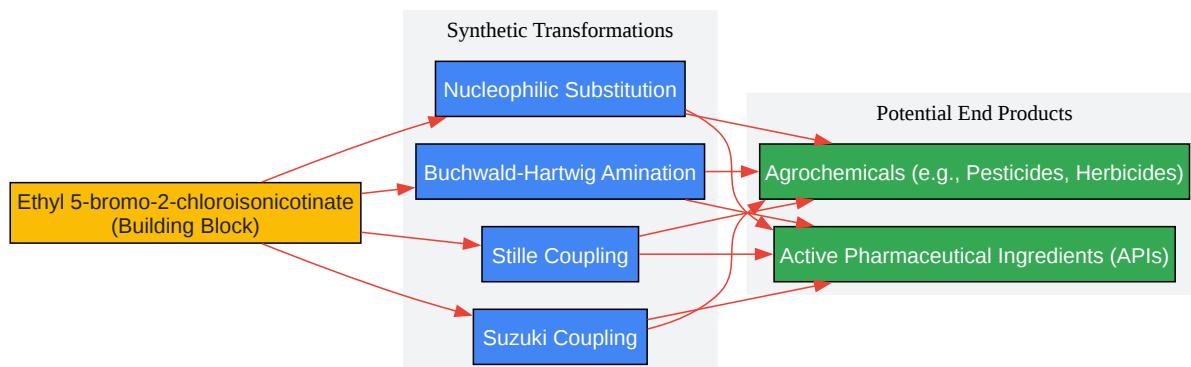
- To a round-bottomed flask equipped with a reflux condenser, add 5-bromo-2-chloroisonicotinic acid and a large excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude **Ethyl 5-bromo-2-chloroisonicotinate**.
- The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Research and Development

Halogenated heterocyclic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.^[8] The presence of bromo and chloro substituents on the pyridine ring of **Ethyl 5-bromo-2-chloroisonicotinate** provides two reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in constructing the complex molecular architectures of modern drugs.

While specific therapeutic targets or agrochemical applications for **Ethyl 5-bromo-2-chloroisonicotinate** are not detailed in the available literature, its structural similarity to other intermediates, such as **Methyl 5-bromo-2-chloroisonicotinate**, suggests its utility as a versatile starting material for the synthesis of a wide range of biologically active molecules.^[9] ^[10]



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Caption: Role as an intermediate in the synthesis of complex organic molecules.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While detailed spectral data for **Ethyl 5-bromo-2-chloroisonicotinate** is not fully available in the provided search results, sources indicate the availability of its ^1H NMR spectrum.[11]

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the two protons on the pyridine ring. The exact chemical shifts and coupling constants would provide definitive structural information.
- Infrared (IR) Spectroscopy: An IR spectrum would likely show characteristic absorption bands for the C=O stretching of the ester group (around $1720\text{-}1740\text{ cm}^{-1}$), C-O stretching, and vibrations associated with the substituted pyridine ring.
- Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and fragmentation patterns characteristic of the molecule's structure, confirming its molecular weight.

Safety Information

It is crucial to handle **Ethyl 5-bromo-2-chloroisonicotinate** with appropriate safety precautions.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statements:

Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.

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